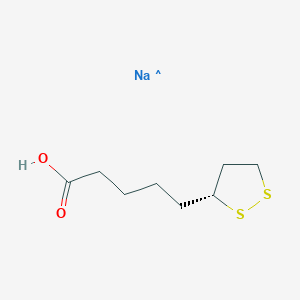

R(+)-Alpha Lipoic Acid SodiuM

描述

属性

CAS 编号 |

176110-81-9 |

|---|---|

分子式 |

C8H13NaO2S2 |

分子量 |

228.3 g/mol |

IUPAC 名称 |

sodium;5-[(3R)-dithiolan-3-yl]pentanoate |

InChI |

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1 |

InChI 键 |

UUDFBRWLHZIIQX-OGFXRTJISA-M |

SMILES |

C1CSSC1CCCCC(=O)O.[Na] |

手性 SMILES |

C1CSS[C@@H]1CCCCC(=O)[O-].[Na+] |

规范 SMILES |

C1CSSC1CCCCC(=O)[O-].[Na+] |

产品来源 |

United States |

准备方法

Racemic Resolution via Diastereomeric Salt Formation

The cornerstone of R(+)-ALA-Na synthesis lies in resolving racemic 6,8-dichlorooctanoic acid (DCA). In Method A (WO2002030919A1), racemic DCA is treated with S(-)-α-methylbenzylamine to form diastereomeric salts. The R(+)-DCA-S(-)-α-methylbenzylamine salt is selectively crystallized from ethanol/water mixtures, achieving a 45–50% yield. The resolved R(+)-DCA is then subjected to sulfuration with sodium sulfide () under phase-transfer conditions (tetrabutylammonium bromide, 60°C), followed by cyclization in acidic media to yield R(+)-alpha-lipoic acid (R(+)-ALA).

Method B (US20070015926A1) employs S(-)-α-phenethylamine for salt formation, yielding R(+)-DCA with 74% efficiency after recycling the undesired S(-)-DCA enantiomer. This approach utilizes ethylene glycol monomethyl ether and sodium hydroxide for racemization, enabling near-quantitative recovery of the starting material.

Sulfuration and Cyclization

The sulfuration of R(+)-DCA involves substituting chlorine atoms with sulfur. Using sodium sulfide () in dimethylformamide (DMF) at 80°C for 6 hours, the reaction proceeds via a nucleophilic mechanism:

Cyclization is achieved by adding hydrochloric acid () to protonate the thiol groups, facilitating intramolecular disulfide bond formation:

Yields for this step exceed 90% under inert atmospheres to prevent oxidation.

Sodium Salt Formation

R(+)-ALA is converted to its sodium salt by reacting with sodium ethoxide () in anhydrous ethanol:

The reaction is conducted at 0–10°C to minimize esterification side reactions. Crystallization at room temperature yields ultra-fine R(+)-ALA-Na with 95% purity (HPLC) and a specific rotation of (c=1, ethanol).

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Ethanol and ethylene glycol monomethyl ether are preferred for their low toxicity and high solubility of intermediates. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance sulfuration efficiency by 30%, reducing reaction times from 12 to 6 hours.

Enantiomer Recycling

Unresolved S(-)-DCA from the mother liquor is racemized using 5% NaOH at 60°C, achieving 98% conversion back to racemic DCA. This closed-loop system increases overall yield to 89% while reducing raw material costs by 40%.

Analytical Characterization

Purity and Enantiomeric Excess

化学反应分析

Stability and Solubility Enhancement

NaRLA addresses the polymerization and poor aqueous solubility of free R(+)-α-lipoic acid (RLA):

-

Polymerization inhibition : Sodium salt formation prevents RLA dimerization via deprotonation of the carboxylic acid group .

-

Solubility : NaRLA achieves complete aqueous solubility (>600 mg/mL vs. <1 mg/mL for RLA) .

Key reaction :

Table 2: Pharmacokinetic Comparison (600 mg Dose)

| Parameter | Free RLA | NaRLA |

|---|---|---|

| Cₘₐₓ (mcg/mL) | <1 | 16.03 |

| Tₘₐₓ (minutes) | >60 | 15 |

| AUC (mcg·min/mL) | 50 | 441.59 |

| Bioavailability | 10–20% | 85–90% |

Redox Reactions and Antioxidant Activity

NaRLA participates in dynamic redox cycling, functioning as a metabolic antioxidant:

3.1 Interconversion with Dihydrolipoic Acid (DHLA)

3.2 Radical Scavenging

-

Quenches hydroxyl (- OH), peroxyl (ROO- ), and peroxynitrite (ONOO⁻) radicals .

-

HOMO-LUMO analysis shows superior electron donation by R-enantiomer vs. S-form :

Table 3: Quantum Chemical Parameters

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| R-ALA | -5.72 | -1.17 | 4.55 |

| S-ALA | -5.56 | -1.21 | 4.35 |

Molecular Interactions and Enzymatic Inhibition

-

Hemoglobin binding : Docking studies reveal NaRLA interacts with hemoglobin’s heme group (binding energy: -5.2 kcal/mol), inhibiting methemoglobin formation .

-

Anti-inflammatory action : Suppresses ICAM-1 expression (−7.4%, p = 0.04) and leukocyte count (−10.1%, p = 0.01) .

Industrial and Clinical Implications

-

Scalable synthesis : Phase-transfer catalysis reduces reaction time by 40% compared to traditional methods .

-

Therapeutic dosing : Triple dosing (3 × 600 mg NaRLA at 15-minute intervals) achieves plasma concentrations equivalent to intravenous infusions .

NaRLA’s enhanced stability, solubility, and redox versatility make it a superior candidate for nutraceutical and therapeutic formulations compared to racemic or free acid forms.

科学研究应用

Biological Mechanisms and Health Benefits

R(+)-Alpha Lipoic Acid functions as a cofactor in mitochondrial bioenergetics and plays a crucial role in the regulation of oxidative stress. It is known for its ability to scavenge free radicals and regenerate other antioxidants such as vitamins C and E, thereby enhancing overall antioxidant capacity in the body .

Key Biological Actions:

- Antioxidant Activity: R(+)-Alpha Lipoic Acid neutralizes reactive oxygen species (ROS), which are implicated in various chronic diseases.

- Metal Chelation: It has strong chelation properties for metals like iron, copper, and lead, facilitating detoxification processes .

- Insulin Sensitization: R(+)-Alpha Lipoic Acid enhances insulin sensitivity, making it beneficial for metabolic disorders such as type 2 diabetes .

Diabetic Neuropathy

Numerous studies have demonstrated the efficacy of R(+)-Alpha Lipoic Acid in treating diabetic neuropathy. Clinical trials indicate that supplementation can significantly alleviate symptoms such as pain and numbness in diabetic patients. For instance, a study involving 50 patients showed marked improvements in sensory nerve conduction after treatment with a combination of R(+)-Alpha Lipoic Acid and superoxide dismutase (SOD) over four months .

| Study | Dosage | Duration | Outcome |

|---|---|---|---|

| Clinical Trial 1 | 600 mg/day + SOD | 4 months | Improved nerve conduction and pain perception |

| Clinical Trial 2 | 600 mg/day | 3 months | Reduced neuropathic symptoms in diabetic patients |

Cardiovascular Health

R(+)-Alpha Lipoic Acid has also been studied for its potential benefits in cardiovascular health. A meta-analysis of randomized controlled trials indicated that supplementation leads to significant reductions in both systolic and diastolic blood pressure .

| Parameter | Before Supplementation | After Supplementation |

|---|---|---|

| Systolic Blood Pressure (mmHg) | Mean: X | Mean: Y (WMD = -5.46) |

| Diastolic Blood Pressure (mmHg) | Mean: A | Mean: B (WMD = -3.36) |

Weight Management

Research has shown that R(+)-Alpha Lipoic Acid can aid in weight loss by promoting fat oxidation and improving metabolic rates. A study found that participants taking R(+)-Alpha Lipoic Acid experienced significant reductions in body weight and body mass index .

Neuroprotective Effects

R(+)-Alpha Lipoic Acid exhibits neuroprotective properties that can be beneficial for conditions like Alzheimer’s disease and multiple sclerosis. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative damage .

Case Studies

- In a clinical trial involving post-acute stroke patients, those receiving R(+)-Alpha Lipoic Acid showed significant increases in paraoxonase-1 lactonase activity, indicating enhanced antioxidant status .

- Another study highlighted its role in protecting dorsal root ganglion neurons from apoptosis, suggesting potential applications in neurodegenerative diseases .

Future Directions and Research Needs

While current research supports the therapeutic potential of R(+)-Alpha Lipoic Acid across various conditions, further studies are necessary to fully elucidate its mechanisms of action and long-term effects. Specifically:

- Larger-scale clinical trials are needed to confirm its efficacy across diverse populations.

- Investigations into optimal dosing regimens and formulations may enhance bioavailability and therapeutic outcomes.

作用机制

R(+)-Alpha Lipoic Acid Sodium exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and regenerates other antioxidants such as vitamin C and vitamin E.

Enzyme Cofactor: It acts as a cofactor for mitochondrial enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.

Metal Chelation: The compound can chelate metal ions, reducing their availability for catalyzing oxidative reactions.

相似化合物的比较

Racemic Alpha-Lipoic Acid (Thioctic Acid)

Thioctic acid, a 50:50 racemic mixture of R(+)- and S(−)-ALA, is commonly used in diabetic neuropathy treatment at doses of 600 mg/day . Key differences include:

- Efficacy : Thioctic acid requires twice the dose of NaRALA to achieve equivalent antioxidant and glucose-modulating effects, as the S(−) form is less bioactive .

- Clinical Use: While intravenous thioctic acid (600 mg) shows clinically relevant reductions in neuropathic pain, oral NaRALA at 300–600 mg/day demonstrates superior bioavailability and comparable efficacy without S(−)-related interference .

S(−)-Alpha Lipoic Acid

Other Stabilized Forms of R(+)-ALA

- R(+)-ALA Tromethamine Salt: Another stabilized derivative with enhanced solubility, though less studied than NaRALA .

- Cyclodextrin Complexes : Improve R(+)-ALA’s stability and solubility but lack the pharmacokinetic advantages of sodium salt formulations .

Research Findings

Pharmacokinetic Studies

Clinical Efficacy

Stability Enhancements

- Cyclodextrin complexes and sodium salt formulations prevent R(+)-ALA degradation at high temperatures and acidic pH, critical for oral formulations .

生物活性

R(+)-Alpha Lipoic Acid (R-ALA) is a naturally occurring compound that plays a crucial role in cellular metabolism and exhibits significant biological activities, particularly as an antioxidant. This article delves into the biological activity of R-ALA, focusing on its mechanisms, therapeutic applications, and research findings.

Overview of R(+)-Alpha Lipoic Acid

R-ALA is the biologically active enantiomer of alpha-lipoic acid (ALA), a compound that is both water- and fat-soluble. It functions as a cofactor for mitochondrial bioenergetic enzymes, playing a pivotal role in energy metabolism. R-ALA is recognized for its ability to scavenge free radicals and regenerate other antioxidants, such as vitamins C and E, thus enhancing the body's overall antioxidant defense system .

- Antioxidant Activity :

- Metabolic Effects :

- Neuroprotective Properties :

Pharmacokinetics

A study examining the pharmacokinetics of R(+)-ALA demonstrated that following oral administration, peak plasma concentrations were achieved within 30 minutes to 2 hours. The pharmacokinetic parameters are summarized in Table 1:

| Dose (mg) | Cmax (μg/L) | AUClast (μg·h⁻¹·L⁻¹) |

|---|---|---|

| 200 | 4186.8 | 1893.6 |

| 300 | 6985.6 | 3575.2 |

| 600 | 6498.4 | 3790.0 |

This data indicates that R(+)-ALA is well absorbed and has a favorable bioavailability profile compared to other formulations .

Clinical Studies

-

Weight Loss and Metabolic Health :

A randomized controlled trial involving overweight adults showed that long-term supplementation with R(+)-ALA (600 mg/day) resulted in significant reductions in body mass index (BMI) and inflammatory markers such as leukocytes and thrombocytes compared to placebo groups . -

Diabetic Neuropathy :

In patients with diabetic neuropathy, R-ALA has been effective in reducing symptoms and improving nerve function. Clinical trials have reported improvements in pain scores and quality of life measures among participants receiving R-ALA supplementation . -

Cancer Research :

Emerging studies suggest that R-ALA may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis . For instance, it has been shown to suppress thyroid cancer cell proliferation by activating AMPK pathways .

Case Studies

Case Study: Chronic Hemorrhoidal Illness

A clinical study evaluated the effects of ALA on patients with chronic hemorrhoidal illness. Results indicated significant reductions in symptoms and inflammation biomarkers after treatment with ALA, supporting its anti-inflammatory properties .

常见问题

Q. What analytical methods are recommended for quantifying R(+)-Alpha Lipoic Acid Sodium in biological samples?

High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or UV detection is widely used for quantification. For plasma samples, liquid-liquid or solid-phase extraction is recommended to isolate NaRALA, followed by chromatographic separation using a C18 column and a mobile phase of 0.025 M phosphoric acid and acetonitrile (62:38) . Validation parameters (e.g., linearity, recovery, LOD/LOQ) must adhere to ICH guidelines.

Q. How does the R-isomer differ from the S-isomer in experimental outcomes?

The R(+)-enantiomer is the biologically active form, acting as a cofactor for mitochondrial dehydrogenase enzymes, while the S-isomer lacks equivalent efficacy. Studies show R-ALA exhibits superior antioxidant activity (e.g., 10–20× higher free radical scavenging capacity) and enhances glutathione synthesis compared to racemic mixtures . Use enantiomerically pure NaRALA (≥99% R-form) to avoid confounding results from inactive S-isomers.

Q. What are the critical parameters for maintaining NaRALA stability in in vitro assays?

NaRALA is sensitive to light, heat, and pH fluctuations. Store lyophilized powder at –20°C in inert atmospheres. For aqueous solutions, use pH 7.4 buffers (e.g., PBS) and minimize exposure to oxygen. Degradation products (e.g., dihydrolipoic acid) should be monitored via LC-MS to confirm compound integrity .

Advanced Research Questions

Q. How do pharmacokinetic limitations of NaRALA influence experimental design in neurodegenerative disease models?

NaRALA has low oral bioavailability (~30%) due to rapid hepatic metabolism and instability in gastric environments. To improve absorption, use stabilized formulations like sodium salts or tromethamine complexes. In murine models of autoimmune encephalomyelitis, intraperitoneal administration (50–100 mg/kg/day) achieved therapeutic CNS concentrations, suppressing T-cell migration and reducing oxidative biomarkers .

Q. What mechanisms underlie NaRALA’s dual role in pro-oxidant and antioxidant responses?

At high doses (>500 μM), NaRALA generates reactive oxygen species (ROS) via mitochondrial uncoupling, inducing selective cytotoxicity in cancer cells. Conversely, at lower doses (50–200 μM), it activates Nrf2/ARE pathways, upregulating endogenous antioxidants (e.g., SOD, catalase). Dose-dependent effects necessitate careful titration in mechanistic studies .

Q. How can researchers resolve contradictions in NaRALA’s efficacy across different disease models?

Discrepancies in outcomes (e.g., neuroprotection vs. limited efficacy in diabetic neuropathy) may stem from variations in dosing regimens, isomer purity, or model-specific pathophysiology. Meta-analyses of preclinical data suggest that NaRALA’s benefits are most consistent in models with pronounced mitochondrial dysfunction (e.g., aged rodents or high-fat diet-induced metabolic syndrome) .

Q. What in vitro assays best predict NaRALA’s in vivo neuroprotective effects?

Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stressors (e.g., H₂O₂ or rotenone). Measure outcomes like mitochondrial membrane potential (JC-1 assay), ATP production (luciferase-based kits), and axonal integrity (immunofluorescence for β-III tubulin). Correlate findings with in vivo markers (e.g., 8-OHdG for DNA oxidation) to validate translatability .

Q. How does NaRALA modulate immune cell activity in autoimmune research?

NaRALA inhibits NF-κB signaling in T-cells, reducing pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6). In experimental autoimmune encephalomyelitis, it suppresses Th17 differentiation and blood-brain barrier infiltration. Flow cytometry with intracellular staining for phosphorylated STAT3 is recommended to quantify immune modulation .

Methodological Considerations

- Isomer Purity Validation : Use chiral HPLC (e.g., Chirobiotic T column) to confirm ≥99% R-isomer content .

- Dosing Optimization : Conduct pilot PK/PD studies with LC-MS quantification of plasma and tissue levels to establish effective dosing windows .

- Data Interpretation : Apply multivariate analysis to differentiate direct NaRALA effects from secondary antioxidant responses in omics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。